2-(Methylamino)pyrimidin-5-ol

Description

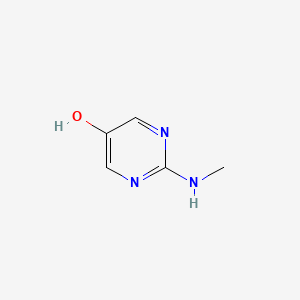

2-(Methylamino)pyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5 and a methylamino substituent at position 2. Its molecular formula is C₅H₇N₃O (molecular weight: 125.13 g/mol). The compound’s structure enables hydrogen bonding via the hydroxyl and methylamino groups, influencing solubility and biological interactions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis .

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(methylamino)pyrimidin-5-ol |

InChI |

InChI=1S/C5H7N3O/c1-6-5-7-2-4(9)3-8-5/h2-3,9H,1H3,(H,6,7,8) |

InChI Key |

WQWNWDNCJLEPJK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=N1)O |

Origin of Product |

United States |

Preparation Methods

Amination of 5-Alkoxymethylpyrimidines

One efficient method involves converting 5-alkoxymethylpyrimidines into 2-(methylamino)pyrimidin-5-ol derivatives by amination using ammonia in the presence of catalysts. This approach is detailed in a patented process where 5-alkoxymethylpyrimidines (with alkyl groups such as methyl, ethyl, etc.) are reacted with ammonia under catalytic conditions to replace the alkoxy group with an amino group, yielding high selectivity for the desired aminopyrimidine.

- Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidines.

- Reagents: Ammonia (excess, 10-300 equivalents), Lewis acid catalysts such as aluminum oxide.

- Solvents: Inert organic solvents (cyclohexane, benzene, toluene) or ammonia itself.

- Conditions: Temperature range 50-400°C, preferably 180-350°C.

- Outcome: Direct conversion to this compound with high selectivity.

The precursor 5-alkoxymethylpyrimidines are synthesized from β-alkoxypropionitriles via enolate formation, alkylation, and condensation with acetamidine.

Condensation of Substituted Guanidines with Enaminones

Another approach involves the preparation of pyrimidine derivatives through condensation reactions between substituted phenylguanidines and enaminones, which can yield 2-substituted aminopyrimidines including this compound analogs.

- Key Steps:

- Synthesis of enaminone intermediates from thiazole derivatives.

- Condensation with substituted guanidines under microwave irradiation to improve yields and reduce reaction times.

- Subsequent hydrolysis or functional group transformations to introduce the hydroxyl group at the 5-position.

This method is more complex and often used for preparing analogs with additional substitutions, but it demonstrates the flexibility of pyrimidine ring functionalization.

Hydrolysis of 2-Dialkylamino-5-methylpyridines

Though focused on pyridine analogs, related chemistry provides insight into preparing aminopyrimidines. For example, 2-dialkylamino-5-methylpyridines can be hydrolyzed under acidic conditions to yield 2-amino-5-methylpyridine derivatives, which can be adapted for pyrimidine systems.

- Process:

- Reaction of 3-methylpyridine 1-oxide with trialkylamines to form ammonium salts.

- Acidic cleavage (using hydrogen bromide) and subsequent workup to yield the amino-substituted pyridine.

- Relevance: Demonstrates the utility of amination followed by hydrolysis in heterocyclic amine preparation.

Direct Amination via Catalytic Methods

Catalytic amination using Lewis or Brønsted acid catalysts (e.g., aluminum oxide) facilitates the replacement of alkoxy groups with amino groups on pyrimidine rings. This method is advantageous due to its operational simplicity and high selectivity.

Data Tables Summarizing Key Preparation Parameters

| Method | Starting Material | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amination of 5-alkoxymethylpyrimidines | 2-methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia, Al2O3 catalyst | Cyclohexane, ammonia | 180-350 | High | High selectivity; direct conversion |

| Condensation with Guanidines | Enaminones, substituted phenylguanidines | Microwave irradiation, DMF | DMF | Microwave heating | Moderate | Improved reaction time and yields |

| Hydrolysis of Dialkylamino Pyridines | 2-dialkylamino-5-methylpyridine | Hydrogen bromide, NaOH | Aqueous, organic solvents | 50-220 | ~95 | Acidic cleavage to free amine |

Research Outcomes and Analysis

- The amination of 5-alkoxymethylpyrimidines under catalytic conditions is a robust and scalable method, providing high yields and selectivity for this compound derivatives.

- Microwave-assisted condensation reactions significantly reduce reaction times and improve yields in pyrimidine ring formation, though steric effects can limit the scope of substituents tolerated.

- Acidic hydrolysis of dialkylamino intermediates offers a high-yield method for generating amino-substituted heterocycles, which can be adapted for pyrimidine derivatives.

- The choice of catalyst, solvent, and temperature critically influences the efficiency and selectivity of the amination steps.

- These methods collectively demonstrate the versatility of synthetic strategies for preparing this compound, allowing for modifications tailored to specific research or industrial needs.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

Anticancer Activity

2-(Methylamino)pyrimidin-5-ol has been investigated for its potential as an anticancer agent. Research indicates that pyrimidine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that certain pyrimidine analogs can effectively inhibit CDK9, leading to decreased expression of anti-apoptotic proteins like Mcl-1 and triggering apoptosis in cancer cells . This highlights the compound's potential in developing targeted cancer therapies.

Inhibition of Bruton's Tyrosine Kinase

The compound has also been associated with the inhibition of Bruton's tyrosine kinase (Btk), which plays a significant role in various autoimmune diseases and cancers. Selective Btk inhibitors derived from pyrimidine structures are being explored for their therapeutic efficacy in conditions such as rheumatoid arthritis and systemic lupus erythematosus . This suggests that this compound could be a candidate for treating Btk-related disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, substituents at the C5 position have been shown to affect the potency and selectivity of the compound against various targets, including CDKs and Btk .

Anti-inflammatory Properties

Recent research has also highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The inhibition of COX-2 activity by these compounds suggests their potential use in treating inflammatory conditions .

Applications in Virology

Pyrimidine derivatives are also being explored for their antiviral properties. The structural modifications of this compound may enhance its efficacy against viral infections, particularly those caused by RNA viruses like respiratory syncytial virus (RSV). The design of new compounds based on this scaffold aims to improve antiviral activity while minimizing side effects .

Cosmetic Applications

The compound's properties may extend to cosmetic formulations as well. Pyrimidine derivatives are being researched for their roles as skin conditioning agents and antioxidants in cosmetic products. Their ability to stabilize formulations while providing skin benefits could make them valuable ingredients in personal care products .

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to altered cellular functions. For example, it may inhibit DNA synthesis by interfering with nucleotide metabolism, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-Aminopyrimidin-5-ol

2-Methoxypyrimidin-5-ol

4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol

2-Chloropyrimidine-5-carboxylic acid

- Molecular Formula : C₅H₃ClN₂O₂ (MW: 158.55 g/mol) .

- Key Differences : Chlorine at position 2 and carboxylic acid at position 5.

- Impact :

- The electron-withdrawing chlorine atom increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

- Carboxylic acid group confers high solubility in aqueous media but may limit cell permeability due to ionization at physiological pH.

Table 1: Comparative Properties of Pyrimidine Derivatives

*IC₅₀ values from reflect CDK9 inhibition for analogs with similar substitution patterns.

Biological Activity

2-(Methylamino)pyrimidin-5-ol is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylamino group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by various substitutions on the pyrimidine ring. For instance, modifications at the 5-position have shown significant effects on its inhibitory activity against CDKs. A study reported that introducing different substituents at this position can either enhance or diminish the compound's effectiveness, highlighting the importance of SAR in drug development.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl | Detrimental |

| Fluoro | Potent enhancement |

| Methyl | Moderate enhancement |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves the inhibition of CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits enhanced efficacy at higher concentrations, effectively inhibiting bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Anticancer Efficacy : A study investigating various pyrimidine derivatives found that this compound significantly reduced cell viability in HCT-116 cells with an IC50 value of approximately 15 nM. The compound was noted to induce apoptosis through caspase activation pathways.

- Antimicrobial Properties : Another investigation assessed the antimicrobial potential of this compound against multiple bacterial strains. Results showed that at concentrations above 400 µg/mL, it effectively inhibited growth, with no observable growth at 800 µg/mL.

Q & A

Q. What are the most reliable synthetic routes for 2-(Methylamino)pyrimidin-5-ol, and how can purity be optimized?

The synthesis typically involves introducing a methylamino group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring. A nucleophilic substitution reaction using methylamine under basic conditions (e.g., NaOH) is common. For example, formaldehyde-mediated hydroxymethylation at the 5-position (analogous to methods for (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) can be adapted . Purification via recrystallization or column chromatography (using silica gel and polar solvents like ethyl acetate/methanol mixtures) ensures high purity (>95%). Monitoring by TLC or HPLC is critical to confirm intermediate steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm, hydroxyl protons at δ 9–10 ppm).

- IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=N/C-O) confirm functional groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 140–142) and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show degradation under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the methylamino group. Thermal stability is moderate (decomposition above 150°C). Store at 4°C in inert atmospheres (argon) to prevent oxidation of the hydroxyl group .

Q. What biological activities have been reported for pyrimidine derivatives structurally similar to this compound?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol derivatives inhibit bacterial growth (MIC: 8–32 µg/mL) and cancer cell proliferation (IC: 10–50 µM in HeLa cells) via intercalation or enzyme inhibition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in pyrimidine derivatives like this compound?

Regioselectivity arises from electronic and steric effects. The 5-hydroxyl group directs electrophilic substitution to the 4-position due to resonance stabilization. DFT studies on similar compounds (e.g., 2-amino-4-methoxy-6-methylpyrimidine) show that electron-donating groups lower activation barriers at meta/para positions .

Q. How can contradictory data on reaction yields or by-products be resolved in the synthesis of this compound?

Contradictions often stem from varying reaction conditions (e.g., solvent polarity, temperature). For example, using DMF as a solvent increases by-product formation (e.g., dimerization) compared to THF. Systematic optimization via DoE (Design of Experiments) and LC-MS analysis of intermediates can identify optimal parameters .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Q. What strategies improve regioselectivity in further functionalization (e.g., halogenation) of this compound?

Protecting the hydroxyl group (e.g., as a TMS ether) prevents undesired side reactions. Directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective halogenation at the 4-position .

Q. How can analytical methods quantify trace impurities in this compound batches?

Q. What role does this compound play in medicinal chemistry as a pharmacophore?

The pyrimidine core serves as a kinase inhibitor scaffold. For example, derivatives with appended morpholine or thieno groups (e.g., 2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol) target PI3K/Akt pathways (IC: <100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.